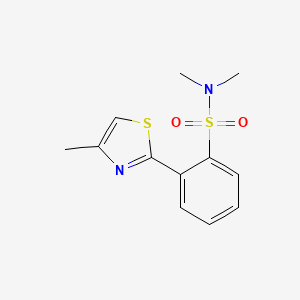
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone, also known as EPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The exact mechanism of action of (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. For example, (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the reduction of oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its low solubility in aqueous solutions can be a limitation in certain experiments, and further studies are needed to determine its long-term safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential use in combination with other drugs. Additionally, more studies are needed to determine its potential applications in agriculture and industry, such as in the development of new pesticides or materials.
Métodos De Síntesis
The synthesis of (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone involves the reaction of 2-ethyl-5-methylpyrazole-3-carboxylic acid with 3-phenyl-4-aminomorpholine in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then converted to (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone through a series of steps involving protection and deprotection of functional groups.
Aplicaciones Científicas De Investigación
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has shown promising results in various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and antifungal agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-20-15(11-13(2)18-20)17(21)19-9-10-22-12-16(19)14-7-5-4-6-8-14/h4-8,11,16H,3,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNTIWOMZWXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCOCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)

![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)



![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)
![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)